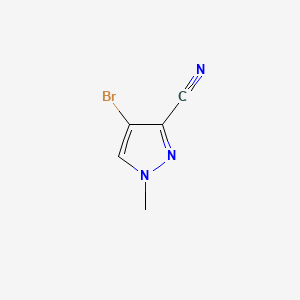

4-bromo-1-methyl-1H-pyrazole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3/c1-9-3-4(6)5(2-7)8-9/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTLCOOFUGHMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670720 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287922-71-8 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Within this important class of heterocycles, 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile stands out as a key building block for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis and detailed characterization of this versatile intermediate, offering field-proven insights and robust protocols to support researchers in their drug discovery and development endeavors.

Strategic Importance in Chemical Synthesis

This compound is a strategically important intermediate due to the orthogonal reactivity of its functional groups. The bromine atom at the 4-position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents. The nitrile group at the 3-position can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing numerous avenues for further molecular elaboration. The methyl group at the 1-position enhances the stability and modulates the electronic properties of the pyrazole ring.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of this compound points to 1-methyl-1H-pyrazole-3-carbonitrile as the immediate precursor. The key transformation is the regioselective bromination of the pyrazole ring at the C4 position. This can be effectively achieved using an electrophilic brominating agent such as N-Bromosuccinimide (NBS).

The precursor, 1-methyl-1H-pyrazole-3-carbonitrile, can be synthesized from commercially available 1H-pyrazole-3-carbonitrile through N-methylation.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Synthesis of 1-methyl-1H-pyrazole-3-carbonitrile

Causality: The N-methylation of 1H-pyrazole-3-carbonitrile is a standard procedure to introduce the methyl group onto the pyrazole ring. The choice of a suitable base and methylating agent is crucial for efficient conversion.

Protocol:

-

To a solution of 1H-pyrazole-3-carbonitrile (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a methylating agent, for instance, methyl iodide (1.2 eq), dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford 1-methyl-1H-pyrazole-3-carbonitrile.

Synthesis of this compound

Causality: The bromination of the electron-rich pyrazole ring occurs readily with an electrophilic bromine source. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.[3][4][5][6] The reaction is typically carried out in a chlorinated solvent to facilitate the reaction and product isolation.

Protocol:

-

Dissolve 1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq) in a suitable solvent like chloroform or dichloromethane.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white to off-white solid.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Below is a summary of the expected analytical data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₄BrN₃[7] |

| Molecular Weight | 186.01 g/mol [8] |

| Appearance | White to off-white crystalline solid[7] |

| Melting Point | 102.0-110.0 °C[7] |

| CAS Number | 287922-71-8[7] |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | The spectrum is expected to show a singlet for the methyl protons (N-CH₃) and a singlet for the pyrazole ring proton (C5-H). The chemical shifts will be influenced by the solvent used. |

| ¹³C NMR | The spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule, including the methyl carbon, the two pyrazole ring carbons, the carbon bearing the bromine, and the nitrile carbon. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2⁺ peaks in approximately a 1:1 ratio). |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[8] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols and characterization data presented herein are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and utilize this valuable building block in their synthetic endeavors. The strategic application of this intermediate will undoubtedly continue to contribute to the discovery of novel and potent therapeutic agents.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Synthesis of pyrazoles. (n.d.). Retrieved from [Link]

-

Deng, X., & Mani, N. S. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. Retrieved from [Link]

-

LookChem. (n.d.). 1-methyl-1H-pyrazole-3-carbonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-3-methylpyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

-

Carreño, M. C., García Ruano, J. L., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. [Link]

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Retrieved from [Link]

-

Reddy, T. S., & Kumar, V. P. (2016). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 21(9), 1165. [Link]

-

Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole, 4-bromo-. NIST WebBook. Retrieved from [Link]

-

Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84–86. [Link]

-

Patel, A., Patel, J., & Patel, P. (2012). Synthesis, characterization and biological activity of some new carbostyril bearing 1H-pyrazole moiety. Medicinal Chemistry Research, 21(8), 1-11. [Link]

Sources

- 1. 1H-PYRAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. H33131.03 [thermofisher.com]

- 8. 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile

An In-depth Technical Guide to the Spectroscopic Data of 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of this compound comprises a five-membered pyrazole ring substituted with a bromine atom at the C4 position, a methyl group at the N1 position, and a nitrile group at the C3 position. This unique arrangement of substituents dictates its characteristic spectroscopic signature.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and spatial arrangement of atoms within a molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance operating at 400 or 500 MHz for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-12 ppm.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans (1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

Typical spectral width: 0-200 ppm.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID), followed by phase and baseline correction. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm.

Figure 2: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.2 | Singlet | 1H | H5 (pyrazole ring) | The proton at the C5 position of the pyrazole ring is expected to be deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent nitrogen atom and the bromine at C4. |

| ~ 3.9 - 4.2 | Singlet | 3H | N-CH₃ | The protons of the methyl group attached to the nitrogen atom are expected to appear as a singlet in this region. The electronegativity of the nitrogen atom causes a downfield shift compared to alkyl protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, one for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 - 145 | C5 | This aromatic carbon is deshielded by the adjacent nitrogen atom. |

| ~ 130 - 135 | C3 | The carbon atom attached to the electron-withdrawing nitrile group will be significantly deshielded. |

| ~ 110 - 115 | CN (nitrile) | The carbon of the nitrile group typically appears in this region of the spectrum.[1] |

| ~ 95 - 100 | C4 | The carbon atom bonded to the bromine atom is expected to be shielded compared to the other ring carbons due to the heavy atom effect of bromine. |

| ~ 35 - 40 | N-CH₃ | The methyl carbon attached to the nitrogen atom will appear in the aliphatic region, shifted downfield due to the electronegativity of the nitrogen. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group and the substituted pyrazole ring.

| Predicted Frequency (cm⁻¹) | Vibration | Intensity | Rationale |

| ~ 2230 - 2250 | C≡N stretch | Strong, Sharp | The nitrile group exhibits a very characteristic and strong absorption in this region. For aromatic nitriles, this peak is typically at a lower wavenumber due to conjugation with the ring.[1][2][3] |

| ~ 1500 - 1600 | C=N and C=C stretching (pyrazole ring) | Medium to Strong | These absorptions are characteristic of the aromatic pyrazole ring system. |

| ~ 1400 - 1500 | CH₃ bending | Medium | Vibrations associated with the methyl group. |

| ~ 1000 - 1200 | C-N stretching | Medium | Stretching vibrations of the C-N bonds within the pyrazole ring. |

| ~ 500 - 600 | C-Br stretch | Medium to Weak | The carbon-bromine bond stretching vibration typically appears in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically results in extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, which may show a more prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum

The mass spectrum of this compound (Molecular Formula: C₅H₄BrN₃) is expected to show a characteristic molecular ion peak and several fragment ions.

| m/z Value | Ion | Rationale |

| 185/187 | [M]⁺ | The molecular ion peak. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). |

| 106 | [M - Br]⁺ | Loss of a bromine radical is a common fragmentation pathway for bromo-aromatic compounds. |

| 80 | [M - Br - CN]⁺ | Subsequent loss of a nitrile radical from the [M - Br]⁺ ion. |

The fragmentation of pyrazoles can be complex, often involving ring cleavage.[4] The specific fragmentation pattern will provide a unique fingerprint for the molecule.

Figure 3: Predicted Fragmentation Pathway in Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with established spectroscopic principles and comparative analysis of related compounds, we have constructed a detailed and reliable interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra. This information is invaluable for the structural verification and characterization of this important synthetic intermediate, thereby supporting its application in pharmaceutical research and development.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from [Link]

-

He, W., Zhang, R., & Cai, M. (2014). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. New Journal of Chemistry, 38(11), 5269-5273. Supporting Information available from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-3-carbonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

Sources

Infrared (IR) spectroscopy of pyrazole derivatives

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Pyrazole Derivatives

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application and interpretation of Infrared (IR) spectroscopy for the structural analysis of pyrazole derivatives. Pyrazole and its derivatives represent a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and industrial materials.[1][2] Their widespread application stems from a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Infrared spectroscopy provides a rapid, non-destructive, and powerful method for elucidating the molecular structure of these compounds, making it an indispensable tool from initial synthesis to quality control.[4][5][6]

This document moves beyond a simple recitation of spectral data, offering in-depth explanations of the underlying principles, the causality behind experimental choices, and practical, field-proven methodologies for sample analysis and spectral interpretation.

The Foundation: Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule is exposed to IR radiation, it absorbs energy at specific frequencies that correspond to its natural modes of vibration. These vibrations, which include bond stretching and bending, are unique to the molecule's structure. The resulting IR spectrum is a plot of absorbed energy (as transmittance or absorbance) versus the frequency of radiation (expressed as wavenumber, cm⁻¹).

The spectrum is typically divided into two main regions:

-

Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of specific functional groups (e.g., N-H, C-H, C=O).[7][8] These bands are highly diagnostic and provide immediate structural clues.

-

Fingerprint Region (1500 cm⁻¹ to 400 cm⁻¹): This region is characterized by a complex pattern of overlapping signals arising from a multitude of bending vibrations and skeletal modes.[9][10][11] While challenging to interpret from first principles, this region is unique to each molecule, serving as a "molecular fingerprint" for definitive identification when compared against a known standard.[9][11]

Experimental Workflow: From Sample to Spectrum

Obtaining a high-quality, interpretable IR spectrum is critically dependent on proper sample preparation.[12] The choice of technique is dictated by the physical state of the pyrazole derivative (solid or liquid) and the analytical objective. Attenuated Total Reflectance (ATR) has become a primary technique for its simplicity and lack of sample preparation, while the traditional KBr pellet method remains a valuable option.[4][13]

Mandatory Visualization: General Experimental Workflow

Caption: A generalized workflow for the IR analysis of pyrazole derivatives.

Experimental Protocols

Protocol 1: Attenuated Total Reflectance (ATR) for Solids and Liquids

This is the preferred method for rapid analysis due to minimal sample preparation.[4][13]

-

Step 1: Crystal Cleaning: Meticulously clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[12]

-

Step 2: Background Scan: With the clean, empty crystal, acquire a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.

-

Step 3: Sample Application: Place a small amount of the solid powder or a single drop of the liquid pyrazole derivative directly onto the ATR crystal.[14]

-

Step 4: Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.[12] Good contact is essential for a strong signal.

-

Step 5: Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio it against the stored background spectrum.

Protocol 2: Potassium Bromide (KBr) Pellet Method for Solids

This traditional transmission method is useful for obtaining high-resolution spectra and creating stable samples for archiving.[13]

-

Step 1: Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the pyrazole derivative to a fine, consistent powder.[12] The particle size should be smaller than the wavelength of the IR light to minimize scattering.[15]

-

Step 2: Mixing: Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar. KBr is transparent to IR radiation and serves as a matrix.[12] Mix thoroughly with the sample.

-

Step 3: Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply several tons of pressure to form a clear or translucent pellet.[12] An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination.

-

Step 4: Data Acquisition: Place the KBr pellet into the spectrometer's sample holder and record the spectrum. A background scan should be performed on a blank KBr pellet or an empty beam path.[13]

Interpreting the Spectrum: Characteristic Vibrations of the Pyrazole Core

The IR spectrum of a pyrazole derivative is dominated by the vibrational modes of the heterocyclic ring and its substituents. The interpretation relies on recognizing the characteristic absorption bands associated with specific bonds.

Mandatory Visualization: Key Vibrational Modes of Pyrazole

Caption: Key vibrational modes responsible for characteristic IR bands in pyrazole.

Detailed Band Assignments

-

N-H Vibrations:

-

Stretching (νN-H): For N-unsubstituted pyrazoles, the N-H stretching vibration is highly diagnostic. In the gas phase or dilute solution (monomeric form), it appears as a sharp band around 3400-3500 cm⁻¹.[16] However, in the solid state or concentrated solutions, extensive intermolecular hydrogen bonding causes this band to broaden significantly and shift to a lower frequency (a "red shift"), often appearing in the 3100-3300 cm⁻¹ range.[16][17] The breadth and position of this band can provide valuable insights into the association state of the molecule.

-

Bending (δN-H): The in-plane N-H bending vibration typically occurs in the 1500-1580 cm⁻¹ region.

-

-

C-H Vibrations:

-

Stretching (νC-H): The stretching vibrations of C-H bonds attached to the aromatic pyrazole ring are consistently found at wavenumbers above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.[18] If the derivative contains aliphatic substituents (e.g., methyl, ethyl groups), their C-H stretching bands will appear below 3000 cm⁻¹.[8][18] This clear separation is a reliable way to distinguish between aromatic and aliphatic C-H bonds.

-

Bending (δC-H): In-plane and out-of-plane C-H bending vibrations give rise to multiple absorptions in the fingerprint region (< 1500 cm⁻¹), which are highly sensitive to the substitution pattern on the ring.[3]

-

-

Ring Vibrations (C=C, C=N, N-N):

-

The pyrazole ring is an aromatic system, and its stretching vibrations are coupled, resulting in a series of characteristic bands.

-

C=N and C=C Stretching: These vibrations are typically observed in the 1620-1390 cm⁻¹ region.[18] Strong bands around 1500-1600 cm⁻¹ are often assigned to C=N stretching, while C=C stretching absorptions appear in the 1400-1550 cm⁻¹ range.[18][19]

-

N-N Stretching: The N-N stretching mode is weaker and can sometimes be found in the 1100-1290 cm⁻¹ range.[18][20]

-

Data Presentation: Summary of Characteristic Absorption Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Characteristics |

| N-H Stretch (H-bonded) | 3100 - 3300 | Broad, strong intensity. Position is sensitive to concentration and phase. |

| N-H Stretch (Free) | 3400 - 3500 | Sharp, medium intensity. Observed in dilute, non-polar solutions.[16] |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to weak intensity, often multiple sharp peaks.[18] |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to strong intensity, appears only if alkyl substituents are present. |

| C=N Stretch | 1500 - 1620 | Medium to strong intensity.[18][19] |

| C=C Stretch (Ring) | 1400 - 1550 | Medium to strong intensity, often multiple bands.[18] |

| N-H Bend (In-plane) | 1500 - 1580 | Medium intensity. |

| N-N Stretch | 1100 - 1290 | Weak to medium intensity.[18][20] |

| C-H Bends & Ring Deformations | 600 - 1400 | Complex pattern, unique to each molecule (Fingerprint Region).[11] |

The Influence of Substituents

The true power of IR spectroscopy lies in its sensitivity to subtle structural changes. The position, number, and electronic nature of substituents on the pyrazole ring can cause predictable shifts in vibrational frequencies, providing a deeper level of structural information.

-

Electronic Effects: Electron-withdrawing groups (such as -NO₂ or halogens) attached to the ring can alter the bond strengths and electron distribution, leading to shifts in the ring vibration frequencies.[21] Conversely, electron-donating groups (like -CH₃ or -OCH₃) also influence these vibrations.[22] For instance, in pyrazolone derivatives, a phenyl substituent can increase the C=O stretching frequency.[3]

-

Steric Effects: Bulky substituents (e.g., tert-butyl) can impose conformational constraints and hinder intermolecular hydrogen bonding.[23] This may result in a sharper, higher-frequency N-H stretching band compared to less hindered analogues.

-

Positional Isomerism: The IR spectra of isomers, such as 3-nitropyrazole versus 4-nitropyrazole, will be distinct. While the functional group absorptions (-NO₂, N-H) will be present in both, the pattern of ring vibrations and, most notably, the C-H bending modes in the fingerprint region will differ significantly, allowing for unambiguous differentiation.[21][24]

Applications in Pharmaceutical Research and Development

In the pharmaceutical industry, IR spectroscopy is a frontline analytical technique applied throughout the drug development lifecycle.

-

Structural Confirmation: Following synthesis, IR spectroscopy provides rapid confirmation that the desired pyrazole scaffold has been formed by identifying its key characteristic bands.[25][26] The absence of starting material absorptions (e.g., a ketone C=O) and the appearance of product bands (e.g., pyrazole ring vibrations) confirm a successful reaction.

-

Identification of Active Pharmaceutical Ingredients (APIs): The unique fingerprint region of each pyrazole derivative allows for its positive identification and differentiation from related substances, impurities, or degradation products. This is a cornerstone of quality control.

-

In-situ Reaction Monitoring: Using fiber-optic ATR probes, chemists can monitor reactions in real-time. By tracking the decrease in reactant peaks and the increase in product peaks, one can optimize reaction conditions and determine endpoints without sampling.

-

Polymorph and Salt Form Screening: A single pyrazole-based API can often exist in multiple crystalline forms (polymorphs) or salt forms, which can have drastically different solubilities and bioavailabilities. These different solid-state arrangements produce distinct IR spectra, making IR spectroscopy an essential tool for identifying and controlling the desired form.

Conclusion

Infrared spectroscopy is a fundamentally important and highly versatile technique for the characterization of pyrazole derivatives. A thorough understanding of the characteristic vibrational frequencies of the pyrazole core, coupled with an appreciation for the influence of substituents, allows researchers to gain significant insight into molecular structure. From guiding synthetic chemistry to ensuring the quality of final pharmaceutical products, the information encoded in an IR spectrum, when expertly interpreted, is an invaluable asset to the scientific community.

References

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

-

Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. doi: 10.1016/j.saa.2011.05.100. Retrieved from [Link]

-

Request PDF: Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study. (n.d.). ResearchGate. Retrieved from [Link]

-

Structures and tautomerism of substituted pyrazoles studied in... (n.d.). ResearchGate. Retrieved from [Link]

-

Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013). Journal of Molecular Structure, 1037, 296-306. Retrieved from [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. Retrieved from [Link]

-

Request PDF: Vibrational analysis of some pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

NH / CH stretching region of the IR spectrum of pyrazole... (n.d.). ResearchGate. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

-

Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

Pyrazole gas-phase FT-IR spectra: vibrational analysis and typical absorption peaks. (n.d.). ResearchGate. Retrieved from [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. Retrieved from [Link]

-

Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. (n.d.). Retrieved from [Link]

-

Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(21), 5159. Retrieved from [Link]

-

Request PDF: Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Retrieved from [Link]

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition... (n.d.). ResearchGate. Retrieved from [Link]

-

Interpreting Infrared Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes... (n.d.). ResearchGate. Retrieved from [Link]

-

Request PDF: Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate. Retrieved from [Link]

-

Effect of Substituents of Cerium Pyrazolates and Pyrrolates on Carbon Dioxide Activation. (2021). Inorganics, 9(11), 84. Retrieved from [Link]

-

PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (2023). Chemistry, 7(6), 191. Retrieved from [Link]

-

Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents... (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

What is the fingerprint region in IR spectroscopy and how does it vary from the functional group region? (n.d.). Quora. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules, 27(23), 8206. Retrieved from [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives... (2018). Future Medicinal Chemistry. Retrieved from [Link]

-

A Short Review on Pyrazole Derivatives and their Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

The fingerprint region - infra-red spectra. (n.d.). Chemguide. Retrieved from [Link]

-

A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(2), 1-8. Retrieved from [Link]

-

Fingerprint Region in IR Spectroscopy: Spectral Range. (n.d.). Scribd. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6500. Retrieved from [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. edinst.com [edinst.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. scribd.com [scribd.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. jascoinc.com [jascoinc.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. eng.uc.edu [eng.uc.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. acrhem.org [acrhem.org]

- 22. mdpi.com [mdpi.com]

- 23. Effect of Substituents of Cerium Pyrazolates and Pyrrolates on Carbon Dioxide Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile: Properties, Reactivity, and Applications

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of heterocyclic building blocks is paramount. Among these, pyrazole derivatives have garnered significant attention due to their prevalence in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile, a versatile intermediate whose unique constellation of functional groups—a brominated pyrazole core, a nitrile moiety, and an N-methyl group—renders it an invaluable tool for medicinal chemists, researchers, and professionals in drug development. We will delve into its core physical and chemical properties, explore its reactivity, and contextualize its application with field-proven insights.

Core Molecular and Physical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and synthesis. This compound is a crystalline solid under standard conditions.[1] The key identifiers and physical properties are summarized below.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 287922-71-8 | [1][2] |

| Molecular Formula | C₅H₄BrN₃ | [1][3] |

| Molecular Weight | 186.01 g/mol | [3] |

| InChI Key | NTTLCOOFUGHMJS-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CN1C=C(Br)C(=N1)C#N | [1] |

Physical Properties

| Property | Value | Source |

| Appearance | White crystals or powder | [1] |

| Melting Point | 102.0 - 110.0 °C | [1] |

| Assay (GC) | ≥96.0% | [1] |

Spectroscopic and Structural Elucidation

Characterization of this compound relies on standard analytical techniques. While specific spectra are proprietary to individual suppliers, the expected spectroscopic signatures are well-understood. For instance, related compounds such as 4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide have available NMR and MS data which can provide a reference for structural confirmation.[4] Researchers would typically employ:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the N-methyl group (a singlet) and the pyrazole ring proton. ¹³C NMR would identify the carbon atoms of the pyrazole ring, the methyl group, and the nitrile carbon.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a sharp absorption band characteristic of the nitrile (C≡N) stretching vibration.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. The interplay between the pyrazole core, the bromo substituent, and the nitrile group allows for a diverse range of chemical transformations.

Caption: Reactivity centers of the molecule.

The Bromo Substituent: A Gateway for C-C Bond Formation

The bromine atom at the C4 position is the primary handle for molecular elaboration. Bromo(hetero)arenes are exceptionally valuable starting materials for transition-metal-catalyzed cross-coupling reactions.[5] This allows for the straightforward introduction of aryl, heteroaryl, or alkyl groups, a cornerstone of modern drug synthesis.

Authoritative Insight: The choice of a bromo- over a chloro- or iodo-substituent represents a strategic balance. It is typically more reactive than a chloro-analogue, allowing for milder reaction conditions, yet more stable and cost-effective than an iodo-derivative. This makes it ideal for process development and scale-up operations.

The Nitrile Group: A Versatile Functional Handle

The nitrile group is not merely a structural component but a versatile precursor for other critical functional groups. Its transformations include:

-

Hydrolysis: Can be converted to a carboxylic acid or an amide, enabling further derivatization or providing a key hydrogen bond donor/acceptor for biological target engagement.

-

Reduction: Can be reduced to a primary amine, which serves as a basic center or a point for further functionalization.

The N-Methylated Pyrazole Core

The N-methylation of the pyrazole ring serves two primary purposes. First, it blocks one of the nitrogen atoms, preventing unwanted side reactions and directing substitution reactions to specific positions. Second, it can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, by removing the N-H group which could otherwise be a site for metabolism or hydrogen bonding.

Key Applications in Research and Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The utility of this compound lies in its role as a key intermediate in synthesizing more complex, biologically active molecules.

-

Oncology: Pyrazole derivatives are central to the development of kinase inhibitors. The ability to use this compound in cross-coupling reactions allows for the systematic exploration of chemical space around the pyrazole core to optimize binding to target kinases.[6] For example, the related compound 4-bromo-1-methyl-1H-pyrazole is a building block for drugs like Erdafitinib and Savolitinib, which target certain cancers.[7]

-

Agrochemicals: The pyrazole ring is also a common feature in modern pesticides and herbicides. This intermediate can be used to synthesize novel crop protection agents.[8][9]

-

Inflammatory and CNS Disorders: The broader class of pyrazole derivatives has shown promise in treating a range of conditions from inflammation to central nervous system disorders, making this a valuable starting material for exploratory research programs.[10]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical utility of this compound, the following section provides a validated, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental for creating carbon-carbon bonds.

Disclaimer: This protocol is for illustrative purposes. All laboratory work should be conducted in a fume hood with appropriate personal protective equipment, following a thorough hazard assessment.

Caption: Suzuki-Miyaura cross-coupling workflow.

Methodology

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a suitable base such as potassium carbonate (2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%).

-

Solvent and Degassing: Add a solvent system, typically a mixture like toluene/ethanol/water or dioxane/water. Degas the mixture thoroughly by bubbling an inert gas (nitrogen or argon) through the solution for 15-20 minutes.

-

Heating: Heat the reaction mixture to a temperature between 80-100 °C under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Classification

This compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2][3]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2][3]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2][3]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.[12] Wash hands thoroughly after handling.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]

Storage

-

Store in a cool, well-ventilated area.[11] Keep the container tightly closed.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its well-defined reactivity, particularly at the bromine and nitrile positions, provides a reliable and versatile platform for the synthesis of complex molecular architectures. By understanding its physical properties, chemical behavior, and safety requirements, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.

References

-

PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-BROMO-1H-PYRAZOLE-3-CARBONITRILE. Retrieved from [Link]

-

ChemRxiv. (2024). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. Retrieved from [Link]

-

LookChem. (n.d.). 4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

-

Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester. Retrieved from [Link]

-

MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. Retrieved from [Link]

Sources

- 1. H33131.03 [thermofisher.com]

- 2. fishersci.es [fishersci.es]

- 3. 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile [myskinrecipes.com]

- 7. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Cas 519018-28-1,4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE | lookchem [lookchem.com]

- 10. nbinno.com [nbinno.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Starting materials for the synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile

An In-Depth Technical Guide to the Synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile: Key Starting Materials and Methodologies

Introduction

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive bromine atom and a cyano group on a methylated pyrazole core, makes it an invaluable intermediate for constructing complex molecular architectures through various cross-coupling reactions and functional group transformations. This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the principal synthetic strategies for this compound. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind methodological choices, addresses potential challenges such as regioselectivity, and offers field-proven insights to ensure reproducible and efficient synthesis.

Part 1: Synthesis via Sequential Methylation and Bromination

The most direct and commonly employed strategy for synthesizing this compound involves a two-step sequence starting from the unsubstituted pyrazole core. This approach benefits from readily accessible precursors and well-understood reaction classes. The overall workflow involves the N-methylation of a pyrazole nitrile followed by regioselective bromination at the C4 position.

Diagram of Workflow: Sequential Synthesis

Caption: Workflow for the synthesis via N-methylation followed by C4-bromination.

Preparation of the Unsubstituted Core: 1H-Pyrazole-3-carbonitrile

The journey begins with securing the precursor, 1H-pyrazole-3-carbonitrile. While commercially available, it can also be prepared from pyrazole-3-carboxamide through a dehydration reaction. This transformation is typically achieved using a potent dehydrating agent.

-

Expertise & Experience: The conversion of a primary amide to a nitrile is a classic transformation. Phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are common reagents. The reaction is often driven by heat, and the product can be isolated by distillation or extraction. A general method involves heating the amide, optionally with a catalyst like P₂O₅, and collecting the nitrile product, which often has a lower boiling point.[1]

Step 1: N-Methylation of 1H-Pyrazole-3-carbonitrile

The introduction of the methyl group onto the pyrazole nitrogen is a critical step that presents a significant regioselectivity challenge. Asymmetrically substituted pyrazoles can undergo alkylation at either the N1 or N2 position, leading to a mixture of regioisomers.[2]

-

Causality Behind Experimental Choices: The regiochemical outcome of pyrazole N-alkylation is a delicate balance of steric and electronic factors, influenced by the substrate, electrophile, base, and solvent.[2]

-

Steric Hindrance: The substituent at the C5 position can sterically hinder the adjacent N1 nitrogen, potentially favoring alkylation at the more accessible N2 position.

-

Base and Solvent: The choice of base (e.g., KOH, NaH) and solvent (e.g., DMF, DMSO) can influence which nitrogen is deprotonated and its subsequent nucleophilicity. Treatment of pyrazoles with methyl iodide in the presence of a base like potassium hydroxide in DMF is a standard method, though it may yield an inseparable mixture of N1 and N2 methylated isomers.[2][3] For substrates where separation is difficult, alternative strategies or more advanced, highly selective methylating agents may be required.[4]

-

Experimental Protocol: N-Methylation of 1H-Pyrazole-3-carbonitrile

This protocol is a representative procedure based on standard alkylation methods described in the literature.

-

Setup: To a round-bottom flask under an inert argon atmosphere, add 1H-pyrazole-3-carbonitrile (1.0 eq).

-

Solvation: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

-

Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

-

Alkylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, likely a mixture of 1-methyl and 2-methyl isomers, must be purified by flash column chromatography on silica gel to isolate the desired 1-methyl-1H-pyrazole-3-carbonitrile isomer.

Step 2: Regioselective Bromination

With the methylated intermediate in hand, the final step is the introduction of the bromine atom at the C4 position. This is an electrophilic aromatic substitution reaction.

-

Causality Behind Experimental Choices: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C4 position is generally the most electronically activated site for substitution.[5]

-

Reagent Selection: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It is a mild and efficient source of electrophilic bromine, often yielding clean, high-yield reactions with high regioselectivity for the C4 position of pyrazoles.[5][6] The reaction is typically conducted in a chlorinated solvent like chloroform or carbon tetrachloride.[6][7] In some cases, photochemical initiation can enhance the reaction rate.[6]

-

Experimental Protocol: Bromination of 1-methyl-1H-pyrazole-3-carbonitrile

This protocol is adapted from general procedures for the bromination of pyrazole derivatives.[7][8]

-

Setup: Dissolve 1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq) in chloroform or acetonitrile in a round-bottom flask.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-5 hours. The reaction can be gently heated (e.g., to 40 °C) if the room temperature reaction is slow.[7] Monitor the consumption of the starting material by TLC.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound as a solid.

Part 2: Alternative Strategy - De Novo Ring Formation

An alternative, more convergent approach involves constructing the substituted pyrazole ring from acyclic precursors. This method, known as a de novo synthesis, can offer better control over the final substitution pattern from the outset.

Diagram of Workflow: De Novo Synthesis

Caption: A conceptual workflow for the de novo synthesis of the target pyrazole.

-

Expertise & Experience: The Knorr pyrazole synthesis and related cyclocondensation reactions are foundational in heterocyclic chemistry. The reaction of a hydrazine (in this case, methylhydrazine) with a 1,3-dicarbonyl compound or its synthetic equivalent is the most common method for forming the pyrazole ring.[5] To achieve the desired substitution, one would need a precursor that contains the functionalities for the C3-nitrile and C4-bromo groups. For instance, reacting methylhydrazine with a suitably substituted acrylonitrile derivative could yield the desired product in a single step. While powerful, this approach requires access to more complex acyclic starting materials and can also suffer from regioselectivity issues depending on the symmetry of the dicarbonyl equivalent.

Data Summary

The following table summarizes the key parameters for the principal synthetic route discussed. Yields are representative and highly dependent on reaction scale and purification efficiency.

| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Key Challenge |

| 1. Methylation | 1H-Pyrazole-3-carbonitrile | CH₃I, K₂CO₃/NaH | DMF | 40-70% (Isolated Isomer) | Regioisomeric mixture (N1 vs. N2) |

| 2. Bromination | 1-Methyl-1H-pyrazole-3-carbonitrile | NBS | Chloroform | >80% | Over-bromination |

Conclusion

The synthesis of this compound is most reliably achieved through a sequential strategy involving the N-methylation of 1H-pyrazole-3-carbonitrile followed by regioselective C4 bromination with N-Bromosuccinimide. The critical step requiring careful optimization and rigorous purification is the N-methylation, where the formation of regioisomers is a common challenge. Understanding the interplay of steric and electronic effects is paramount to maximizing the yield of the desired N1-methylated intermediate. The subsequent bromination is typically high-yielding and selective, providing a robust pathway to this valuable synthetic building block. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully incorporate this important intermediate into their synthetic programs.

References

-

Al-Hourani, B. J., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(8), 6595-6608. Available from: [Link]

- Google Patents. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

European Patent Office. EP 4442680 A1 - PYRAZOLE DERIVATIVE, AND PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE. Available from: [Link]

-

Ghahremani-nasab, M., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13(45), 31692-31703. Available from: [Link]

-

Al-Hourani, B. J., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(8), 6595-6608. Available from: [Link]

-

Reddit. N-methylation of pyrazole. Available from: [Link]

-

European Patent Office. EP 3260454 B1 - CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF. Available from: [Link]

- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

Ghosh, S., et al. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. RSC Advances, 14(48), 35687-35695. Available from: [Link]

- Google Patents. EP2008996A1 - Process for the production of pyrazoles.

-

Ahmed, S. A., et al. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86. Available from: [Link]

-

Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available from: [Link]

-

Koli, P. B., et al. (2016). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 32(1), 335-341. Available from: [Link]

-

Urbonas, D., et al. (2022). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6296. Available from: [Link]

- Google Patents. EP0749963A1 - N-alkylation method of pyrazole.

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available from: [Link]

-

Salerno, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals, 15(9), 1118. Available from: [Link]

Sources

- 1. 1H-PYRAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]

- 5. scielo.org.mx [scielo.org.mx]

- 6. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

Abstract

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle, has proven to be a cornerstone of medicinal chemistry, giving rise to a remarkable diversity of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and history of novel pyrazole compounds, designed for researchers, scientists, and drug development professionals. We will traverse the historical milestones, from the seminal work of Ludwig Knorr to the rational design of modern blockbuster drugs. This guide will not only detail the synthetic evolution of pyrazoles but also delve into the underlying mechanistic principles that govern their biological activity. Through detailed protocols, quantitative data, and illustrative diagrams, we aim to provide a field-proven resource that is both educational and practically applicable in the modern drug discovery landscape.

Introduction: The Privileged Scaffold

In the vast and ever-expanding universe of chemical scaffolds utilized in drug discovery, few have achieved the "privileged" status of the pyrazole ring. This five-membered heterocycle, containing two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it an ideal building block for bioactive molecules.[1][2][3] Its aromatic nature, coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allows for a multitude of interactions with biological targets.[4] This versatility has led to the development of pyrazole-containing drugs across a wide spectrum of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and central nervous system disorders.[1][5][6]

This guide will provide a deep dive into the world of pyrazoles, starting with their initial discovery and the foundational synthetic methods that unlocked their potential. We will then explore the evolution of these synthetic strategies, highlighting the quest for efficiency, regioselectivity, and diversity. Finally, we will examine the impact of pyrazole chemistry on modern medicine through case studies of key drugs, dissecting their discovery, mechanism of action, and structure-activity relationships (SAR).

The Genesis of a Scaffold: A Historical Perspective

The story of pyrazole begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported the first synthesis of a pyrazole derivative, a pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[7][8][9] This groundbreaking reaction, now famously known as the Knorr pyrazole synthesis , laid the foundation for an entirely new field of heterocyclic chemistry.[7][10][11] The parent pyrazole compound was first synthesized in 1889 by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1]

Initially, the focus of pyrazole chemistry was on the synthesis of dyes.[12] However, the therapeutic potential of these compounds was soon realized with the discovery of the analgesic and antipyretic properties of antipyrine (phenazone), one of the earliest synthetic drugs.[6][13] This discovery ignited a wave of research into the medicinal applications of pyrazoles, a pursuit that continues to this day.

The Art of the Synthesis: From Classical to Contemporary

The enduring relevance of pyrazoles in drug discovery is intrinsically linked to the accessibility and versatility of their synthetic routes. Over the decades, a vast arsenal of methods has been developed to construct the pyrazole core and its derivatives.

The Knorr Pyrazole Synthesis: The Foundational Reaction

The Knorr synthesis remains a cornerstone of pyrazole chemistry due to its simplicity and broad applicability.[8][10][11] The reaction involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[7][10][14]

General Reaction Scheme:

Figure 1: General scheme of the Knorr Pyrazole Synthesis.

The regioselectivity of the Knorr synthesis can be a challenge, as unsymmetrical β-dicarbonyl compounds can potentially yield two isomeric pyrazole products.[14] The reaction conditions, including the nature of the substituents and the catalyst used, can influence the outcome.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (based on Knorr's 1883 method) [7][15]

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

Reaction vessel suitable for heating

-

Water bath

-

Separatory funnel

-

Crystallization dish

Procedure:

-

Combine 100 g of phenylhydrazine and 125 g of ethyl acetoacetate in a suitable reaction vessel at ambient temperature.

-

Allow the mixture to stand. An initial condensation reaction will occur, forming an oily product and water.

-

Separate the aqueous layer from the oily condensation product using a separatory funnel.

-

Heat the isolated oily product on a water bath for several hours to facilitate cyclization.

-

Upon cooling, the product will solidify.

-

Recrystallize the solid product from a suitable solvent (e.g., ethanol) to obtain purified 1-phenyl-3-methyl-5-pyrazolone.

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| Phenylhydrazine | 108.14 | 100 | 0.925 |

| Ethyl acetoacetate | 130.14 | 125 | 0.960 |

| Product | Theoretical Yield (g) | Actual Yield | % Yield |

| 1-Phenyl-3-methyl-5-pyrazolone | 161.18 | To be determined experimentally | - |

Modern Synthetic Methodologies

While the Knorr synthesis is a classic, modern organic chemistry has introduced a plethora of innovative methods for pyrazole synthesis, often with improved efficiency, regioselectivity, and greener credentials.[16][17] These include:

-

1,3-Dipolar Cycloadditions: Reactions between alkynes and diazo compounds offer a highly efficient route to pyrazoles.[8]

-

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the pyrazole ring, offering high atom economy and procedural simplicity.[18]

-

Metal-Catalyzed Reactions: Transition metal catalysts, such as copper and silver, have been employed to facilitate pyrazole synthesis under mild conditions with excellent yields.[16][19]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in pyrazole synthesis.[20]

Figure 2: Overview of modern pyrazole synthesis strategies and their advantages.

Pyrazoles in Action: Landmark Drugs and their Mechanisms

The true measure of a chemical scaffold's importance lies in its therapeutic impact. The pyrazole core is at the heart of numerous blockbuster drugs, each with a fascinating story of discovery and a unique mechanism of action.

Celecoxib (Celebrex®): A Revolution in Anti-Inflammatory Therapy

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a watershed moment in pharmacology.[21] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. This led to the hypothesis that selective inhibition of COX-2 could provide potent anti-inflammatory effects with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[21]

A team at Searle (later Pfizer) led by John Talley embarked on a rational drug design program to develop a selective COX-2 inhibitor.[22][23] Their efforts culminated in the discovery of Celecoxib , a diaryl-substituted pyrazole.[22][23] The key to its selectivity lies in the sulfonamide side chain, which binds to a specific hydrophilic pocket present in the COX-2 active site but absent in COX-1.[21]

Figure 3: Simplified mechanism of action of Celecoxib.

The synthesis of Celecoxib often involves the condensation of a trifluoromethyl-β-diketone with a substituted arylhydrazine.[19][21]

Table 2: Key Properties of Celecoxib

| Property | Value |

| Target | Cyclooxygenase-2 (COX-2)[21] |

| Mechanism | Selective, reversible inhibition[21] |

| Indications | Osteoarthritis, Rheumatoid Arthritis, Acute Pain[22] |

| Bioavailability | Moderate oral absorption[22] |

Sildenafil (Viagra®): A Serendipitous Discovery

The story of Sildenafil is a classic example of serendipity in drug discovery.[24][25] Originally developed by Pfizer scientists in the 1980s as a potential treatment for hypertension and angina, clinical trials revealed an unexpected side effect: enhanced erections in male participants.[24][26][27] This led to a strategic pivot, and in 1998, Sildenafil was approved by the FDA for the treatment of erectile dysfunction, becoming a cultural phenomenon and a blockbuster drug.[24][26]

Sildenafil's mechanism of action involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP).[24][26] By inhibiting PDE5, Sildenafil allows cGMP levels to remain elevated, leading to smooth muscle relaxation and increased blood flow to the penis.[24]

Figure 4: Mechanism of action of Sildenafil.

Rimonabant (Acomplia®): A Cautionary Tale

Rimonabant , a diarylpyrazole, was developed by Sanofi-Aventis as a selective cannabinoid-1 (CB1) receptor antagonist.[28][29] The rationale was that blocking the CB1 receptor, which is involved in appetite regulation, could be an effective anti-obesity treatment.[29][30] Rimonabant was approved in Europe in 2006.[28]

However, post-marketing surveillance revealed serious psychiatric side effects, including depression and suicidal ideation.[28][30][31] These adverse effects were attributed to the widespread distribution of CB1 receptors in the central nervous system. As a result, Rimonabant was withdrawn from the market worldwide in 2008, serving as a stark reminder of the complexities of targeting the endocannabinoid system.[28][30]

The Future of Pyrazole Chemistry